

Application Note: Quantification of Nebivolol and its Metabolites in Plasma by HPLC

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Compound of Interest

Compound Name: Nebivolol

Cat. No.: B1214574

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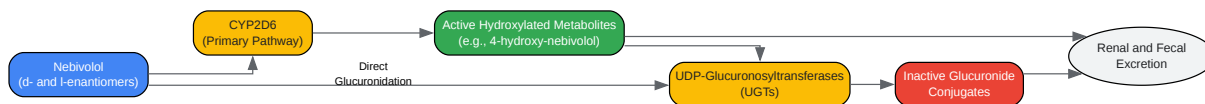
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is a highly selective β_1 -adrenergic receptor antagonist with vasodilatory properties mediated by nitric oxide.[1] **Nebivolol** is administered as a racemate of d- and l-enantiomers, with the d-enantiomer being responsible for the beta-blocking activity. The drug undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6, leading to the formation of active hydroxylated metabolites, such as 4-hydroxy-**nebivolol**, and subsequent glucuronide conjugates.[1][2] The pharmacokinetic profile of **nebivolol** can vary significantly between individuals depending on their CYP2D6 metabolizer status (extensive vs. poor metabolizers).[2][3] Therefore, robust and reliable analytical methods for the quantification of **nebivolol** and its major metabolites in plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This application note provides detailed protocols for the quantification of **nebivolol** in human plasma using High-Performance Liquid Chromatography (HPLC) with various detection methods. It also addresses the analysis of its metabolites.

Nebivolol Metabolism Signaling Pathway



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Caption: Metabolic pathway of **Nebivolol**.

Quantitative Data Summary

The following tables summarize various reported HPLC and LC-MS/MS methods for the quantification of **nebivolol** in plasma.

Table 1: HPLC Methods for **Nebivolol** Quantification in Plasma

Parameter	Method 1 (HPLC-UV)	Method 2 (HPLC-Fluorescence)
Sample Preparation	Protein Precipitation	Protein Precipitation
Column	Knauer C18	Kromasil® RP-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Methanol:0.1N Orthophosphoric Acid (70:20:10 v/v/v)	0.05 M KH ₂ PO ₄ buffer:Acetonitrile (40:60, v/v), pH 3.0
Flow Rate	0.5 mL/min	1.5 mL/min
Detection	UV at 272 nm	Fluorescence (Ex: 288 nm, Em: 310 nm)
Linearity Range	400 - 1800 ng/mL	0.2 - 20 ng/mL
LLOQ	121.94 ng/mL	0.16 ng/mL
Internal Standard	Amlodipine Besylate	Not specified
Recovery	Not specified	98.4 ± 3.3%
Reference	[4]	[5]

Table 2: LC-MS/MS Methods for **Nebivolol** Quantification in Plasma

Parameter	Method 3 (LC-MS/MS)	Method 4 (LC-MS/MS)
Sample Preparation	Liquid-Liquid Extraction (LLE)	Protein Precipitation
Column	Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)	Zorbax SB-C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase	0.01% Formic Acid in Water:Acetonitrile (40:60 v/v)	A: 5 mM Ammonium Acetate (pH 3.5), B: Methanol:Acetonitrile (25:75 v/v); A:B (30:70 v/v)
Flow Rate	0.8 mL/min	Not specified
Detection	ESI+, MRM (m/z 406.0 -> 151.0)	ESI+, MRM (m/z 406.2 -> 151.1)
Linearity Range	50 - 5000 pg/mL	0.43 - 750 ng/mL
LLOQ	50 pg/mL	0.43 ng/mL
Internal Standard	Nebivolol-D4	Nebivolol-d4
Recovery	~67.7%	~73.0%
Reference	[6]	[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Nebivolol

This protocol is based on a method using protein precipitation for sample cleanup followed by HPLC with UV detection.[\[4\]](#)

1. Materials and Reagents:

- Human plasma (with K2EDTA as anticoagulant)
- Nebivolol** hydrochloride reference standard
- Amlodipine besylate (Internal Standard)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

2. Sample Preparation (Protein Precipitation):

- Pipette 500 μ L of human plasma into a microcentrifuge tube.
- Spike with the internal standard solution (Amlodipine Besylate).
- Add 1.5 mL of a mixture of acetonitrile, methanol, and 0.1N orthophosphoric acid.
- Vortex for 2 minutes to precipitate plasma proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

3. Chromatographic Conditions:

- HPLC System: Agilent 1200 series or equivalent with UV detector.
- Column: Knauer C18
- Mobile Phase: Acetonitrile:Methanol:0.1N Orthophosphoric Acid (70:20:10 v/v/v)
- Flow Rate: 0.5 mL/min
- Detection Wavelength: 272 nm

- Column Temperature: Ambient
- Injection Volume: 20 μ L

Protocol 2: LC-MS/MS Method for Nebivolol

This protocol utilizes liquid-liquid extraction for sample preparation and LC-MS/MS for highly sensitive detection.[6]

1. Materials and Reagents:

- Human plasma (with K2EDTA as anticoagulant)
- **Nebivolol** hydrochloride reference standard
- **Nebivolol**-D4 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Diethylether (HPLC grade)
- Dichloromethane (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 250 μ L of human plasma into a glass tube.
- Add 25 μ L of the internal standard working solution (**Nebivolol**-D4).
- Add 50 μ L of 0.1 M NaOH and vortex.
- Add 3 mL of extraction solvent (Diethylether:Dichloromethane, 70:30 v/v).
- Vortex for 10 minutes.

- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase.
- Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

- LC System: Shimadzu or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
- Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).
- Mobile Phase: 0.01% Formic Acid in Water:Acetonitrile (40:60 v/v).
- Flow Rate: 0.8 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - **Nebivolol**: m/z 406.0 → 151.0
 - **Nebivolol**-D4: m/z 410.2 → 151.0

Analysis of Nebivolol Metabolites

While a single validated method for the simultaneous quantification of **nebivolol** and its hydroxylated metabolites in plasma is not readily available in the reviewed literature, the following outlines an approach for the analysis of its glucuronide metabolites.

Protocol 3: Indirect Analysis of Nebivolol Glucuronides

This protocol is based on enzymatic hydrolysis of the glucuronide conjugates to release the parent **nebivolol**, which is then quantified. The concentration of the glucuronidated metabolite is calculated by subtracting the concentration of the free drug (analyzed without hydrolysis) from the total concentration (analyzed with hydrolysis).

1. Materials and Reagents:

- As per Protocol 2, plus:
- β -glucuronidase from *Helix pomatia*
- Sodium acetate buffer (pH 5.0)

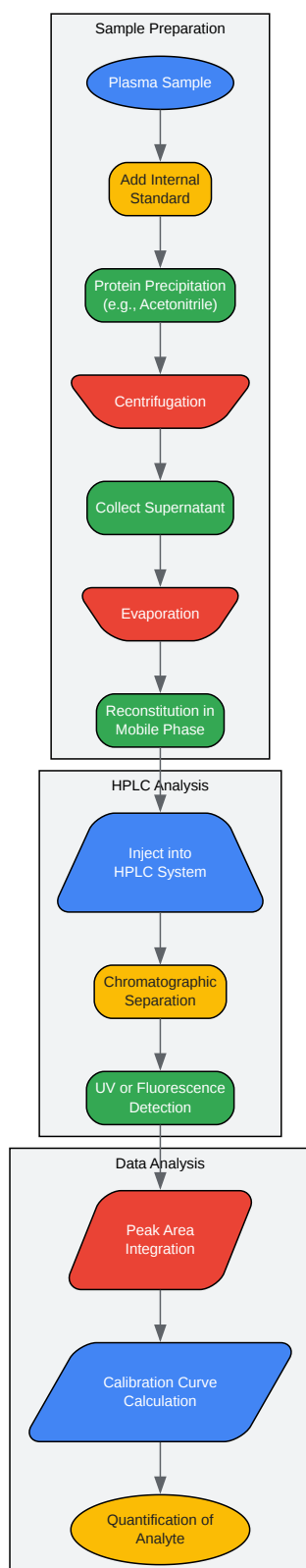
2. Sample Preparation:

- Follow steps 1 and 2 of Protocol 2.
- To the plasma sample, add 50 μ L of sodium acetate buffer (pH 5.0).
- Add 20 μ L of β -glucuronidase solution.
- Incubate the mixture at 37°C for 16 hours.
- After incubation, proceed with the liquid-liquid extraction as described in Protocol 2 (from step 3 onwards).

3. Analysis:

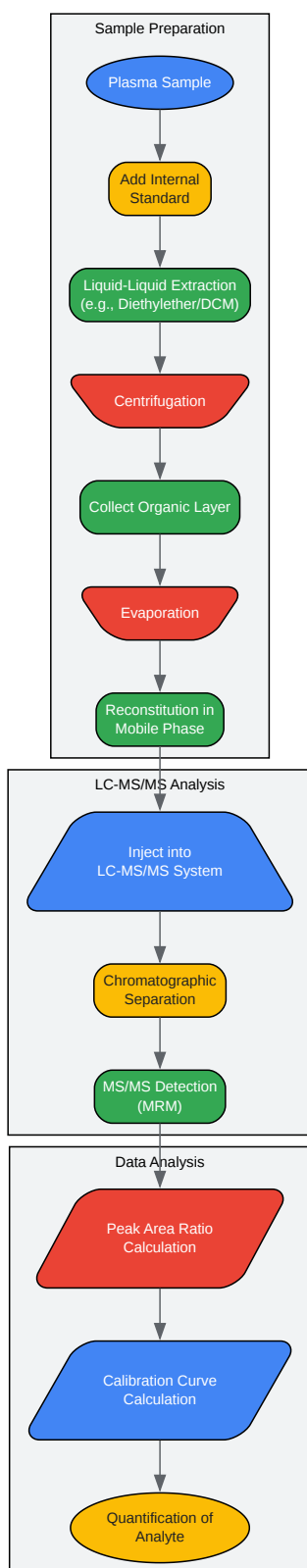
- Quantify the total **nebivolol** concentration using the LC-MS/MS method described in Protocol 2.
- Separately, analyze a plasma sample without the hydrolysis step to determine the concentration of free **nebivolol**.
- The concentration of **nebivolol** glucuronides is the total **nebivolol** concentration minus the free **nebivolol** concentration.

Experimental Workflows



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Caption: Workflow for HPLC with Protein Precipitation.



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Caption: Workflow for LC-MS/MS with LLE.

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